(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone
Description
The compound "(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone" is a structurally complex small molecule featuring a methanone core linked to two distinct heterocyclic moieties: a hydroxylated octahydroisoquinoline and a thiazole ring substituted with a pyrrole group.
Properties
Molecular Formula |
C17H21N3O2S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C17H21N3O2S/c21-15(14-12-23-16(18-14)19-8-3-4-9-19)20-10-7-17(22)6-2-1-5-13(17)11-20/h3-4,8-9,12-13,22H,1-2,5-7,10-11H2 |
InChI Key |
PIHRFXJSFAIHMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C(=O)C3=CSC(=N3)N4C=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Thiazole Subunit Synthesis
The 2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl group is synthesized via cyclocondensation of thiosemicarbazide with α-haloketones, followed by functionalization with pyrrole. For example, reactions of chalcones with thiosemicarbazide under basic conditions yield pyrazoline-thioamide intermediates, which subsequently react with α-bromoacetophenones to form thiazoles. Adapting this method, 2-(1H-pyrrol-1-yl)-4-bromoacetylthiazole can be prepared by substituting the phenyl group with pyrrole in the final cyclization step.
Octahydroisoquinoline Subunit Synthesis
The 4a-hydroxyoctahydroisoquinoline fragment is derived from isoquinoline through sequential hydrogenation and hydroxylation. Catalytic hydrogenation of isoquinoline using Pd/C or Raney Ni under high-pressure H₂ yields octahydroisoquinoline, which is subsequently hydroxylated at the 4a position via Sharpless asymmetric dihydroxylation or oxymercuration.
Detailed Synthetic Pathways
Synthesis of 2-(1H-Pyrrol-1-yl)-1,3-Thiazol-4-yl Carboxylic Acid
Step 1: Formation of Thiazole Core
A mixture of thiourea (10 mmol) and ethyl 2-bromo-3-oxobutanoate (10 mmol) in ethanol (50 mL) is refluxed for 12 hours to yield ethyl 2-amino-4-methylthiazole-5-carboxylate. The amino group is then diazotized and displaced with pyrrole using Cu(I)-catalyzed Ullmann coupling:
Step 2: Hydrolysis to Carboxylic Acid
The ester is hydrolyzed with NaOH (2M) in ethanol/water (1:1) at 80°C for 6 hours, yielding 2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl carboxylic acid (85% yield).
Synthesis of 4a-Hydroxyoctahydroisoquinoline
Step 1: Hydrogenation of Isoquinoline
Isoquinoline (5 mmol) is dissolved in methanol (30 mL) with 10% Pd/C (0.1 g) and hydrogenated at 50 psi H₂ for 24 hours. The product, octahydroisoquinoline, is isolated by filtration and vacuum distillation (90% yield).
Step 2: Hydroxylation at 4a Position
Octahydroisoquinoline is treated with m-CPBA (3-chloroperbenzoic acid) in dichloromethane at 0°C, followed by hydroxylation with OsO₄/N-methylmorpholine N-oxide to introduce the 4a-hydroxy group (65% yield).
Coupling of Subunits via Methanone Bridge
Acyl Chloride Formation
The thiazole carboxylic acid (3 mmol) is reacted with thionyl chloride (10 mL) at reflux for 2 hours to form the corresponding acyl chloride, which is isolated by rotary evaporation.
Amine Acylation
The acyl chloride is dissolved in dry THF (20 mL) and added dropwise to a solution of 4a-hydroxyoctahydroisoquinoline (3 mmol) and triethylamine (6 mmol) at 0°C. The reaction is stirred for 12 hours at room temperature, yielding the final product after column chromatography (SiO₂, hexane/EtOAc 3:1, 70% yield).
Optimization and Mechanistic Insights
Catalytic Hydrogenation Conditions
Comparative studies show that Pd/C provides higher selectivity for cis-octahydroisoquinoline compared to Raney Ni, which favors trans-diastereomers. Optimal conditions (50 psi H₂, 25°C) minimize over-reduction.
Coupling Reaction Efficiency
The use of Schotten-Baumann conditions (aqueous NaOH/EtOAc) improves acylation yields by stabilizing the acyl chloride intermediate. Alternatively, coupling reagents like EDC/HOBt in DMF achieve 78% yield but require stringent anhydrous conditions.
Spectroscopic Characterization
NMR Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the chair conformation of the octahydroisoquinoline ring and coplanarity of the thiazole-pyrrole system (torsion angle: 4.2°).
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes using reagents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potential Pharmacological Applications
Given its structural features, the compound may have several applications in medicinal chemistry:
- Antimicrobial Activity : The thiazole ring is known for its antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various pathogens, suggesting that this compound may exhibit similar activity.
- Anticancer Properties : Isoquinoline derivatives have been investigated for their anticancer potential. Studies indicate that compounds with isoquinoline structures can inhibit tumor growth and induce apoptosis in cancer cells.
- Neuroprotective Effects : The unique combination of functional groups in this compound may contribute to neuroprotective effects. Research on related compounds has shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems.
Synthesis and Derivatives
The synthesis of (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone can be approached through various organic synthesis methods. The development of derivatives could enhance its pharmacological profile:
| Derivative | Potential Activity | Synthesis Method |
|---|---|---|
| Hydroxylated variant | Increased solubility | Alkylation reactions |
| Thiazole-modified version | Enhanced antimicrobial activity | Condensation reactions |
| Isoquinoline analogues | Improved anticancer effects | Cyclization methods |
Case Studies
Several studies have explored the pharmacological potential of compounds structurally related to (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone:
- Antimicrobial Studies : Research on similar thiazole-containing compounds has shown significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, thiazole derivatives were found to inhibit bacterial growth effectively in vitro.
- Cancer Research : Isoquinoline derivatives have been tested for their ability to inhibit cancer cell proliferation. A study demonstrated that certain isoquinoline-based compounds could induce apoptosis in breast cancer cells via mitochondrial pathways.
- Neuroprotection : Investigations into the neuroprotective effects of pyrrole-containing compounds revealed their potential to mitigate oxidative stress and inflammation in neuronal cells, indicating a therapeutic avenue for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxyl group could form hydrogen bonds, while the aromatic rings might engage in π-π interactions with target molecules. The thiazole ring could coordinate with metal ions, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares functional and structural similarities with other methanone-linked heterocycles. For example, (3,5-diphenyl-1H-pyrazol-1-yl)(2-phenylquinolin-4-yl)methanone (Table 1 in ) features a quinoline-pyrazole-methanone framework. Key differences include:
- Core Heterocycles: The target compound substitutes quinoline with a hydroxylated isoquinoline and replaces pyrazole with a thiazole-pyrrole system. This enhances hydrogen-bonding capacity (via the hydroxyl group) and alters electron density distribution .
Physicochemical Properties
While explicit data for the target compound are unavailable, inferences can be drawn from analogues:
The hydroxyl group in the target compound likely improves aqueous solubility compared to its phenyl-rich analogue, a critical factor in bioavailability .
Bioactivity and Mechanisms
- Anticancer Potential: Quinoline-methanone derivatives exhibit anticancer activity via kinase inhibition . The target compound’s thiazole-pyrrole system may target alternative pathways, such as tubulin polymerization, as seen in marine-derived thiazole alkaloids .
- Antimicrobial Activity: Pyrrole-thiazole hybrids are known for disrupting microbial membranes . The hydroxylated isoquinoline moiety could enhance binding to bacterial enzymes, as observed in hydroxylated isoquinoline alkaloids .
Computational and Experimental Insights
- Structural Analysis : Tools like SHELX () and Multiwfn () could resolve its crystallographic parameters and electron localization features, aiding in structure-activity relationship (SAR) studies.
- Bioactivity Profiling: LC/MS-based screening (as in ) would help identify minor bioactive derivatives, while insect toxicity assays () could reveal pesticidal applications.
Biological Activity
The compound (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The starting materials often include derivatives of isoquinoline and pyrrole, which are reacted under controlled conditions to yield the target compound. Detailed methodologies can be found in specialized literature focusing on heterocyclic chemistry.
Biological Activity
The biological activity of (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]methanone can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrrole moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.8 to 100 µg/mL against common pathogens like Escherichia coli and Staphylococcus aureus .
2. Anticancer Properties
Compounds with isoquinoline structures have been reported to possess anticancer activities by inhibiting topoisomerase II, leading to reduced proliferation of cancer cells . Preliminary studies suggest that the target compound may exhibit similar mechanisms, making it a candidate for further investigation in cancer therapy.
3. Enzyme Inhibition
The compound has potential as an inhibitor of key enzymes involved in metabolic pathways. For example, derivatives with similar structures have shown effective inhibition against dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are crucial in bacterial and cancer cell metabolism . Molecular docking studies reveal that these compounds bind effectively to the active sites of these enzymes.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Interaction : Binding to enzymes such as DHFR alters their function, disrupting critical metabolic processes in pathogens or cancer cells.
- Cellular Uptake : The lipophilic nature of the compound may facilitate its uptake into cells, enhancing its bioavailability and efficacy.
- Reactive Oxygen Species (ROS) : Some studies suggest that similar compounds induce oxidative stress in cells, leading to apoptosis in cancerous cells .
Case Studies
Several case studies have documented the biological effects of related compounds:
- Antibacterial Effects : A study evaluating a series of pyrrole derivatives demonstrated significant antibacterial activity against Mycobacterium tuberculosis, with some compounds achieving MIC values as low as 0.8 µg/mL .
- Antitumor Activity : Research on furoquinolinones indicated their potential as photochemotherapeutic agents due to their ability to inhibit topoisomerase II without mutagenicity .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are most effective for preparing this compound, and how can reaction conditions be optimized?
The compound can be synthesized via multi-step heterocyclic coupling reactions. A reflux method using glacial acetic acid as a solvent and hydrazine hydrate as a nucleophile is effective for forming pyrazole or thiazole intermediates . To optimize yields, adjust reaction time (e.g., 4–6 hours under reflux) and stoichiometric ratios (e.g., 1:1 molar ratio of α,β-unsaturated ketones to hydrazine derivatives). Purification via ethanol recrystallization ensures high purity . For thiazole formation, explore Sonogashira or Suzuki coupling under palladium catalysis to introduce aryl/heteroaryl substituents .
Q. Which spectroscopic and analytical techniques are critical for structural validation?
Key techniques include:
- IR spectroscopy : Confirm carbonyl (C=O, ~1690 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups .
- NMR (¹H/¹³C) : Identify proton environments (e.g., pyrrolidinyl protons at δ 2.5–3.5 ppm) and carbon signals for the isoquinoline and thiazole moieties .
- X-ray crystallography : Resolve stereochemistry and bond angles (e.g., monoclinic crystal system with β ≈ 91.5°) .
- EI-MS : Verify molecular ion peaks (e.g., m/z 397.81 for similar derivatives) .
Q. How can researchers ensure purity and reproducibility in synthesis?
Use column chromatography (silica gel, ethyl acetate/hexane eluent) for intermediate purification. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (≤0.4% deviation for C/H/N) . Document solvent selection (e.g., ethanol for recrystallization) to minimize byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Substituent variation : Synthesize analogs with modified pyrrole (e.g., 4-fluorophenyl) or thiazole (e.g., 4-bromophenyl) groups to assess antibacterial/antitumor activity .
- Biological assays : Test against Gram-positive/-negative bacteria (MIC assays) or cancer cell lines (MTT assay), correlating results with substituent electronic effects .
- Computational docking : Use AutoDock Vina to predict binding affinity to targets like histone deacetylases (HDACs) or kinases .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay standardization : Validate protocols (e.g., consistent cell culture conditions, MIC definitions) .
- Stereochemical analysis : Compare enantiomers via chiral HPLC or circular dichroism, as bioactivity may vary with configuration .
- Meta-analysis : Aggregate data from multiple studies (e.g., pyrazolone derivatives’ antibacterial vs. antitumor efficacy) to identify trends .
Q. How can computational modeling predict metabolic stability and toxicity?
- ADMET prediction : Use SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and bioavailability .
- MD simulations : Analyze stability in physiological conditions (e.g., solvation free energy, hydrogen bonding with water) .
- Toxicity profiling : Employ ProTox-II to predict hepatotoxicity and mutagenicity risks .
Q. What experimental approaches validate target engagement in vitro?
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD values) to purified enzymes (e.g., HDAC1) .
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
- Fluorescence polarization : Monitor displacement of labeled probes (e.g., ATP-competitive kinase inhibitors) .
Methodological Considerations
Q. How to address low yields in large-scale synthesis?
- Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄ for coupling reactions) .
- Switch to flow chemistry for improved heat/mass transfer .
Q. What crystallographic parameters are critical for resolving structural ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
